rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans
Description
rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans is a chiral cyclopentane derivative featuring a methyl group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at position 2, and a carboxylic acid moiety. The trans configuration indicates the spatial arrangement of substituents on the cyclopentane ring. This compound serves as a critical building block in pharmaceutical synthesis, particularly for peptide mimetics and drug candidates requiring stereochemical precision. Its Boc group enhances stability during synthetic processes, while the carboxylic acid enables further functionalization .
Properties
CAS No. |
1965310-36-4 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogous cyclopentane and cyclopropane derivatives:
Key Observations:
- Ring Type : Cyclopentane derivatives (e.g., target compound) exhibit reduced ring strain compared to cyclopropane or bicyclo structures, influencing their conformational flexibility and interaction with biological targets .
- Cyclopropane derivatives with halogenated or electron-withdrawing groups (e.g., CF₃, Cl) are prized for their electronic effects in medicinal chemistry .
- Boc Protection: The Boc group is a common feature in intermediates for peptide synthesis, ensuring amino group stability during reactions .
Research Findings and Trends
- Comparative Stability : Cyclopentane derivatives generally exhibit higher thermal stability than cyclopropanes, as seen in degradation studies of Boc-protected compounds .
- Biological Activity : Trans-configuration cyclopropanes (e.g., CAS 201164-18-3) show superior IC₅₀ values in enzyme inhibition assays compared to cis analogs, highlighting the role of stereochemistry .
- Synthetic Challenges : Achieving high enantiomeric purity in cyclopentane derivatives requires advanced catalytic systems, whereas cyclopropanes often face yield limitations due to ring strain .
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